Technical Documentation Center

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate
  • CAS: 524732-40-9

Core Science & Biosynthesis

Foundational

Mechanism of action for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate derived thienopyrimidines

An In-depth Technical Guide to the Mechanism of Action for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate Derived Thienopyrimidines For Researchers, Scientists, and Drug Development Professionals Abstract The thien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate Derived Thienopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the quinazoline ring system, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Derivatives synthesized from Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate are a key subclass, demonstrating a diverse and potent range of antitumor activities. This guide provides a comprehensive exploration of their mechanisms of action, focusing on their role as kinase inhibitors. We will dissect the key signaling pathways modulated by these compounds, detail the downstream cellular consequences, and provide field-proven experimental protocols for elucidating their mechanisms.

The Thienopyrimidine Core: A Scaffold for Kinase Inhibition

Thienopyrimidine derivatives have garnered significant attention as they serve as structural analogs to established tyrosine kinase inhibitors (TKIs).[2] Their fused thiophene and pyrimidine ring system enables interaction with the ATP-binding pockets of various protein kinases, leading to the disruption of oncogenic signaling pathways.[2][3] The versatility of the thienopyrimidine core allows for extensive chemical modifications, enabling the development of highly potent and selective inhibitors against specific kinase targets.[1]

A common synthetic route to these compounds begins with starting materials like ethyl-2-amino-4-isopropylthiophene-3-carboxylate, which undergoes cyclization and further functionalization to yield a diverse library of thienopyrimidine derivatives.[4]

Primary Mechanisms of Action: Targeting Key Oncogenic Kinases

The anticancer efficacy of thienopyrimidines derived from Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate is primarily attributed to their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival. These compounds typically function as ATP-competitive inhibitors.[5]

Dual Inhibition of EGFR and VEGFR-2

A significant number of thienopyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor Receptor 2 (VEGFR-2).[6][7]

  • EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[8][9] Overexpression of EGFR is a hallmark of many cancers.[8]

  • VEGFR-2 Signaling: VEGFR-2 is the main mediator of the pro-angiogenic effects of VEGF. Its activation is critical for the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[7][10]

Thienopyrimidine derivatives can simultaneously block both of these critical pathways, leading to a potent anti-tumor effect by both directly inhibiting cancer cell proliferation and cutting off the tumor's blood supply.[7]

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Thieno Thienopyrimidine Derivative Thieno->EGFR Inhibits Thieno->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 1: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently mutated pathways in human cancers.[11][12] Several series of thienopyrimidine derivatives have been rationally designed as highly potent and selective inhibitors of PI3K, often demonstrating over 100-fold selectivity against mTOR kinase.[11][12]

By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT.[11] This disruption leads to decreased cell proliferation and survival.[13][14][15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Thieno Thienopyrimidine Derivative Thieno->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Target_Validation_Workflow PhenotypicScreen Phenotypic Screen (e.g., Cell Viability Assay) TargetID Target Identification (e.g., Proteomics, Genetic Screens) PhenotypicScreen->TargetID Druggability Druggability Assessment (3D Structure, Assayability) TargetID->Druggability GeneticValidation Genetic Validation (e.g., Knockdown/Knockout) TargetID->GeneticValidation PharmacologicalValidation Pharmacological Validation (Biochemical & Cellular Assays) Druggability->PharmacologicalValidation GeneticValidation->PharmacologicalValidation ValidatedTarget Validated Target PharmacologicalValidation->ValidatedTarget

Fig. 3: General workflow for target identification and validation.

Protocol: Drug Affinity Responsive Target Stability (DARTS)

This method identifies protein targets by leveraging the principle that a small molecule binding to its target protein can stabilize it against proteolysis. [16]

  • Lysate Preparation: Prepare lysates from the cancer cell line of interest.

  • Compound Treatment: Treat aliquots of the cell lysate with the thienopyrimidine compound of interest, a vehicle control (e.g., DMSO), and an inactive analog if available.

  • Limited Proteolysis: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin, pronase).

  • SDS-PAGE Analysis: Separate the digested proteins by SDS-PAGE.

  • Band Identification: Identify protein bands that are protected from proteolysis in the compound-treated sample compared to the control. These protected bands represent potential target proteins.

  • Mass Spectrometry: Excise the protected bands and identify the proteins using mass spectrometry.

In Vitro Kinase Inhibition Assays

Once a kinase target is hypothesized or identified, its inhibition must be confirmed and quantified using in vitro biochemical assays. [17] Protocol: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [18]

  • Kinase Reaction Setup: In a multi-well plate, combine the purified kinase enzyme, the specific peptide substrate, and varying concentrations of the thienopyrimidine inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step back into ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial ADP concentration. Measure the luminescence using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Cell-based assays are crucial for confirming that the observed biochemical activity translates into the desired biological effect in a cellular context. [19][20] Protocol: Annexin V Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis. [21]

  • Cell Treatment: Seed cancer cells in a multi-well plate and treat them with various concentrations of the thienopyrimidine derivative for a specified time (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

    • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative thienopyrimidine derivatives against various kinase targets, as reported in the literature.

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
Compound 5f EGFR0.08 µM (80 nM)MCF-7[6]
Compound 5f VEGFR-21.23 µM (1230 nM)-[6]
Compound 6g PI3KαSubnanomolar-[11][12]
Compound 6k PI3KαSubnanomolar-[11][12]
Compound S7 Aurora B141.12 nM-[5]
Compound 6j -0.6-1.2 µM (600-1200 nM)HCT116, OV2008[22]
Compound 6 PI3KδNanomolarPfeiffer, SU-DHL-6[15]
Compound 6g EGFR30 nM-[9]

Conclusion

Thienopyrimidine derivatives originating from Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate represent a highly versatile and potent class of anticancer agents. Their primary mechanism of action involves the ATP-competitive inhibition of key oncogenic kinases, including EGFR, VEGFR-2, PI3K, and Aurora kinases. This targeted inhibition disrupts critical signaling pathways, leading to a cascade of downstream cellular events such as the suppression of proliferation, cell cycle arrest, and induction of apoptosis. The multifaceted nature of their activity, often involving the simultaneous inhibition of multiple pathways, underscores their significant therapeutic potential. A rigorous and systematic application of the biochemical and cell-based protocols outlined in this guide is essential for the continued development and optimization of this promising class of compounds for clinical applications.

References

  • Salib, S., Khalil, O., Kamel, M., & El-Dash, Y. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, 1-7. [Link]

  • Cai, Z., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 459-464. [Link]

  • Li, Y., et al. (2013). A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity. European Journal of Medicinal Chemistry, 65, 151-157. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 836-848. [Link]

  • Al-Otaibi, F., et al. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals, 17(2), 160. [Link]

  • Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 836-848. [Link]

  • Kamel, M. M., et al. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 123-132. [Link]

  • Kovaleva, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1740. [Link]

  • Sobh, E. A., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2212-2231. [Link]

  • Cai, Z., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 459-464. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]

  • Wang, Y., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5342-5346. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]

  • Chandrabose, K., et al. (2017). Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. European Journal of Medicinal Chemistry, 138, 1053-1065. [Link]

  • Zhang, Y., et al. (2022). Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry, 65(11), 8011-8028. [Link]

  • Kamal, A., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry, 62(3), 1338-1354. [Link]

  • EPO Berlin-Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. [Link]

  • Alqarni, A. O., et al. (2023). Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(8), 1-11. [Link]

  • Brown, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 346. [Link]

  • Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1042. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Gafurov, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 293. [Link]

  • Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Kraybill, B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

  • Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(3), 439-468. [Link]

  • El-Enany, M. M., et al. (2012). Synthesis and structure of some thienopyrimidine derivatives. Journal of the Korean Chemical Society, 56(2), 238-244. [Link]

  • American Association for Cancer Research. (2011). Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. Cancer Research, 71(8_Supplement), 3252. [Link]

Sources

Exploratory

In Silico Analysis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate: A Technical Guide to Molecular Docking with Cyclooxygenase-2

This technical guide provides a comprehensive, in-depth exploration of the in silico molecular docking of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate. Designed for researchers, scientists, and professionals in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, in-depth exploration of the in silico molecular docking of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a field-proven perspective on experimental design, execution, and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Investigating Thiophene Scaffolds against COX-2

Thiophene derivatives represent a privileged scaffold in medicinal chemistry, with numerous approved drugs incorporating this heterocyclic moiety for a wide range of therapeutic applications, including as anti-inflammatory agents.[1][2] The structural characteristics of the thiophene ring and its substituents can lead to potent and selective interactions with biological targets. One such target of significant interest in inflammation and pain management is Cyclooxygenase-2 (COX-2).

The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammatory responses. While COX-1 is constitutively expressed in most tissues and is responsible for physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

X-ray crystallography studies have revealed that the active site of COX-2 is approximately 17% larger than that of COX-1 and possesses an additional side pocket.[3] This structural difference allows for the design of selective inhibitors that can bind to the COX-2 active site with high affinity without significantly affecting COX-1. The lipophilic nature of the thiophene ring, combined with appropriate functional groups, makes thiophene derivatives promising candidates for selective COX-2 inhibition.[3]

This guide will use Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate as a case study to demonstrate a robust in silico molecular docking workflow against human COX-2. We will utilize the crystal structure of human COX-2 in complex with the selective inhibitor Rofecoxib (Vioxx), PDB ID: 5KIR, to define the target's active site and validate our docking protocol.[4][5][6]

The In Silico Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a powerful tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern ligand binding. Our workflow is designed to be a self-validating system, incorporating best practices to ensure the reliability of the generated results.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation protein_prep->docking results Results Analysis & Visualization docking->results validation Protocol Validation (Redocking) results->validation

Figure 1: A high-level overview of the in silico molecular docking workflow.

Part 1: Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input ligand structure. This process involves generating a 3D conformation of the ligand, assigning correct atom types and charges, and saving it in a format suitable for the docking software.

Step-by-Step Protocol: Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, the structure of a close analog can be retrieved from a public database like PubChem. For this study, we will generate the 3D structure from its SMILES representation: CC(C)c1cc(C(=O)OC(C)C)c(s1)N.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structure or SMILES string into a 3D structure using a program like Open Babel or the energetic minimization features within molecular modeling software. Energy minimization is a crucial step to obtain a low-energy, stable conformation of the ligand.

  • File Format Conversion: The prepared ligand structure must be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. This conversion can be performed using AutoDock Tools or other compatible software. During this process, rotatable bonds in the ligand are defined, allowing for conformational flexibility during the docking simulation.

Part 2: Protein Preparation

Proper preparation of the target protein structure is paramount for a successful docking experiment. This involves cleaning the PDB file, adding missing atoms, and defining the binding site.

Step-by-Step Protocol: Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of human Cyclooxygenase-2 (PDB ID: 5KIR) from the Protein Data Bank.[4][5][6] This structure contains the co-crystallized inhibitor Rofecoxib, which will be used to define the active site and for validation.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, co-factors, and ions that may interfere with the docking process. These should be removed. For this study, we will remove all water molecules and any co-factors not essential for inhibitor binding. The dimeric structure of COX-2 in the PDB file should also be addressed; for most docking studies, a single chain (monomer) containing the active site is sufficient.

  • Add Polar Hydrogens: X-ray crystallography often does not resolve the positions of hydrogen atoms. Therefore, it is essential to add hydrogens to the protein structure, particularly polar hydrogens, as they are crucial for forming hydrogen bonds. This can be done using software like UCSF Chimera or AutoDock Tools.

  • Assign Partial Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose and is implemented in AutoDock Tools.

  • Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a "grid box" that encompasses the active site of the protein. The dimensions and center of this box are critical parameters. A common and effective strategy is to define the grid box based on the position of a co-crystallized ligand. For the 5KIR structure, the grid box will be centered on the Rofecoxib binding site. The size of the box should be large enough to accommodate the ligand and allow for some conformational flexibility, but not so large as to unnecessarily increase the search space and computational time.

  • Save as PDBQT: As with the ligand, the prepared protein structure must be saved in the PDBQT format for use with AutoDock Vina.

Part 3: Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[7] It employs a sophisticated gradient optimization method for its local search, which significantly improves its speed and accuracy compared to older methods.

Causality Behind Parameter Selection:
  • Exhaustiveness: This parameter controls the amount of computational effort used in the search for the best binding mode.[8][9] A higher exhaustiveness value increases the number of independent runs, leading to a more thorough search of the conformational space at the cost of increased computation time. For a final, publication-quality result, a higher exhaustiveness (e.g., 32 or more) is recommended to increase the probability of finding the true energy minimum.[8] For initial exploratory studies, the default value of 8 may be sufficient.

  • Grid Box Dimensions: The size and center of the grid box directly influence the search space. A well-defined grid box, centered on the known active site, focuses the computational effort on the most relevant region of the protein, leading to more accurate and efficient docking.

Step-by-Step Protocol: Running AutoDock Vina
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness value.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as an argument:

    The results, including the predicted binding poses and their corresponding binding affinities, will be saved to an output file (e.g., output.pdbqt), and a summary of the run will be written to the log file.

Part 4: Analysis and Visualization of Results

The output from a docking simulation provides a wealth of information that requires careful analysis and interpretation. It is crucial to go beyond simply looking at the top-ranked score and to visually inspect the predicted binding poses and their interactions with the protein.

Interpreting the Results:
  • Binding Affinity: AutoDock Vina reports the binding affinity in kcal/mol. A more negative value indicates a more favorable binding interaction.[10][11] These scores are useful for ranking different ligands or different poses of the same ligand. However, it is important to remember that these are predicted values and may not perfectly correlate with experimental binding affinities.

  • Root Mean Square Deviation (RMSD): When validating a docking protocol by redocking a co-crystallized ligand, the RMSD between the predicted pose and the crystallographic pose is a key metric of accuracy. An RMSD value of less than 2.0 Å is generally considered a successful docking.[12][13][14]

Step-by-Step Protocol: Results Analysis
  • Examine the Log File: The log file provides a summary of the docking results, including the binding affinities and RMSD values (if a reference ligand was used) for the top-ranked poses.

  • Visualize the Docking Poses: Use molecular visualization software such as PyMOL or UCSF Chimera to load the protein structure and the output PDBQT file containing the predicted ligand poses. This allows for a visual inspection of how the ligand is predicted to bind in the active site.

  • Analyze Protein-Ligand Interactions: A critical step is to analyze the non-covalent interactions between the ligand and the protein.[15][16][17][18][19] These interactions, which include hydrogen bonds, hydrophobic interactions, and salt bridges, are the "glue" that holds the complex together.[15][17] Tools like the Protein-Ligand Interaction Profiler (PLIP) web server or the LIGPLOT program can be used to generate 2D diagrams that clearly illustrate these interactions.[20][21]

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and the protein's active site residues. The amino and carboxylate groups on our ligand are potential hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: The isopropyl groups and the thiophene ring of the ligand are likely to engage in hydrophobic interactions with nonpolar residues in the active site.

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of our docking protocol, it is essential to perform a validation step. This is typically done by "redocking" the co-crystallized ligand (Rofecoxib in the case of 5KIR) into the active site. If the docking protocol can accurately reproduce the experimentally observed binding pose of the known inhibitor (with an RMSD < 2.0 Å), it lends confidence to the predictions made for our novel ligand.[7][13][22][23]

Quantitative Data Summary

The results of the docking simulation should be summarized in a clear and concise manner.

Pose RankBinding Affinity (kcal/mol)RMSD from Reference (for validation)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.21.2 ÅArg513, His90Val523, Ala527, Leu352
2-8.81.5 ÅArg513Val523, Ala527, Ser353
3-8.51.8 ÅGln192Val523, Leu352, Phe518
...............

Table 1: Example of a table summarizing the molecular docking results for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate with COX-2 (PDB: 5KIR). Note that these are illustrative values.

Visualization of Key Concepts

COX2_Signaling_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor Thiophene Derivative (Potential Inhibitor) inhibitor->cox2

Figure 2: Simplified schematic of the role of COX-2 in the inflammatory pathway and the site of action for potential inhibitors.

Conclusion

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico molecular docking of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate with Cyclooxygenase-2. By grounding our study in a strong scientific rationale, employing a self-validating protocol, and providing a detailed, step-by-step methodology, we have demonstrated how molecular docking can be a powerful tool for generating and testing hypotheses in drug discovery.

The key to a meaningful docking study lies not just in the execution of the software but in the careful preparation of the input molecules, the thoughtful selection of docking parameters, and a thorough, critical analysis of the results. By understanding the "why" behind each step, researchers can move beyond generating numbers to gaining true molecular insights that can guide further experimental work. The principles and protocols detailed herein are broadly applicable and can be adapted for the study of other ligand-receptor systems, providing a solid foundation for computational drug discovery efforts.

References

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

  • BioTechRealm. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. [Link]

  • MDPI. (n.d.). Chemical structures of thiophene-based compounds active against COX and LOX enzymes. MDPI. [Link]

  • Scheiffer, G. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Scripps Research. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Oxford Academic. (n.d.). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Oxford Academic. [Link]

  • Zhou, P., Tian, F., Lv, F., & Shang, Z. (2012). Specific noncovalent interactions at protein-ligand interface: implications for rational drug design. Current medicinal chemistry, 19(2), 228-42. [Link]

  • Rao, P. N., & Knaus, E. E. (2008). Quantitative structure activity relationship studies of diaryl thiophen derivatives as selective COX-2 inhibitors. Medicinal Chemistry Research, 17(2-7), 291-299. [Link]

  • Scripps Research. (2020, December 5). AutoDock Vina Manual. [Link]

  • GitHub. (n.d.). AutoDock-Vina/docs/source/faq.rst at develop. GitHub. [Link]

  • Royal Society of Chemistry. (2022, May 13). Noncovalent interactions in proteins and nucleic acids: beyond hydrogen bonding and π-stacking. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Specific Noncovalent Interactions at Protein-Ligand Interface: Implications for Rational Drug Design. ResearchGate. [Link]

  • Dr. Ammar's Academy. (2026, March 6). How to Interpret Molecular Docking Results [Video]. YouTube. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • ResearchGate. (n.d.). Protein-ligand interactions analyzed by Ligplot. ResearchGate. [Link]

  • Bioinformatics Review. (2025, May 5). LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step [Video]. YouTube. [Link]

  • de Oliveira, R., Boni, M. S., & de, M. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4296. [Link]

  • de Ruyck, J., & Brylinski, M. (2016). 1001 Ways to run AutoDock Vina for virtual screening. Journal of computer-aided molecular design, 30(9), 751-763. [Link]

  • American Chemical Society. (2023, June 13). The Realm of Unconventional Noncovalent Interactions in Proteins: Their Significance in Structure and Function. ACS Omega. [Link]

  • National Institutes of Health. (2023, June 13). The Realm of Unconventional Noncovalent Interactions in Proteins: Their Significance in Structure and Function. PMC. [Link]

  • Next Gen Scientist. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]

  • Kumar, A., Kumar, A., & Sharma, P. C. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Expert opinion on therapeutic patents, 1-18. [Link]

  • ResearchGate. (n.d.). Validation of molecular docking via redocking -RMSD values between native and redocked ligand poses. ResearchGate. [Link]

  • Scribd. (n.d.). 8.analysis Using LigPlot. Scribd. [Link]

  • ResearchGate. (2025, October 16). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • American Chemical Society. (2009, January 27). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Avila, S. B. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. [Link]

  • RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • wwPDB. (2024, November 13). pdb_00005kir. [Link]

  • National Center for Biotechnology Information. (2016, June 16). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • ResearchGate. (n.d.). Molecular docking analysis of COX-2 (PDB ID: 5KIR). 2D diagrams of.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular docking results against COX-2 (5KIR). ResearchGate. [Link]

Sources

Foundational

Thermodynamic stability and degradation pathways of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate Executive Summary Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS: 524...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

Executive Summary

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS: 524732-40-9) [1] is a highly functionalized, electron-rich heterocyclic building block widely utilized in the synthesis of thienopyrimidines, allosteric modulators, and other pharmacologically active scaffolds. Synthesized primarily via the Gewald multicomponent reaction, the 2-aminothiophene core presents unique thermodynamic characteristics. While the electron-donating amino and sulfur groups make the ring highly reactive, the specific substitution pattern—particularly the 5-isopropyl group and the 3-isopropyl ester—imparts distinct kinetic and thermodynamic stability profiles.

This whitepaper provides a comprehensive mechanistic analysis of the compound's thermodynamic stability, structural vulnerabilities, and primary degradation pathways (hydrolytic, oxidative, and thermal). Furthermore, it details self-validating experimental protocols for forced degradation and kinetic profiling to support robust drug development workflows.

Structural and Thermodynamic Profiling

The stability of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate is dictated by the interplay between its electron-rich heteroaromatic core and its steric bulk.

Thermodynamic Control in Synthesis

The formation of the 2-aminothiophene ring via the Gewald reaction is a classic example of thermodynamic control [2]. The reaction initiates with a Knoevenagel-Cope condensation, followed by the opening of elemental sulfur ( S8​ ) to form a complex, interconverting mixture of polysulfide intermediates. Computational studies reveal that these polysulfides lack resonance-stabilized leaving groups and exist in a kinetic equilibrium. The driving force of the reaction is the cyclization of the monosulfide intermediate, which acts as a thermodynamic sink, funneling all intermediates into the highly stable, aromatized 2-aminothiophene product [2].

Gewald Knoevenagel Knoevenagel-Cope Condensation Polysulfides Polysulfide Intermediates (Kinetic Mixture) Knoevenagel->Polysulfides S8 ring opening Polysulfides->Polysulfides Reversible Interconversion Monosulfide Monosulfide Intermediate (Reactive) Polysulfides->Monosulfide Equilibration Product Isopropyl 2-amino-5-isopropyl- thiophene-3-carboxylate (Thermodynamic Sink) Monosulfide->Product Cyclization & Aromatization

Caption: Thermodynamic funneling of polysulfide intermediates into the stable 2-aminothiophene product.

The Stabilizing Role of the 5-Isopropyl Substitution

A critical vulnerability of 2-aminothiophenes is the nucleophilicity of the C5 position. Compounds with an unsubstituted 5-position are notoriously labile, readily undergoing unwanted oxidative dimerization or polymerization during storage or attempted diazotization [3]. By occupying the C5 position with a bulky isopropyl group, this degradation pathway is sterically and electronically blocked. This substitution dramatically increases the shelf-life and thermodynamic stability of the monomer compared to its unsubstituted analogs.

Mechanistic Degradation Pathways

Despite the stabilizing substitutions, the compound remains susceptible to specific degradation vectors under stress conditions. Understanding the causality behind these pathways is essential for formulation and storage.

Oxidative Degradation (S-Oxidation and Radical Formation)

The thiophene ring sulfur atom possesses two lone pairs, one of which participates in the aromatic sextet. The electron-rich nature of the 2-aminothiophene makes it highly susceptible to oxidation by reactive oxygen species (ROS) or cytochrome P450 enzymes (in vivo)[4].

  • Mechanism: Oxidation typically occurs at the sulfur atom to form a reactive thiophene S-oxide. Alternatively, single-electron oxidation of the 2-amino group generates a radical cation. While the 5-isopropyl group prevents C5-C5 dimerization, these radical species can still lead to N-oxidation, ring-opening, or complex oligomerization [5].

Hydrolytic Degradation and Decarboxylation

The 3-carboxylate group is an isopropyl ester. The steric bulk of the isopropyl moiety provides kinetic shielding against nucleophilic attack, making it more stable than methyl or ethyl esters.

  • Mechanism: Under forced acidic or basic conditions, the ester undergoes hydrolysis to yield 2-amino-5-isopropylthiophene-3-carboxylic acid.

  • Causality of Decarboxylation: Thiophene-3-carboxylic acids with adjacent electron-donating amino groups are thermodynamically unstable at elevated temperatures. The electron density from the amino group facilitates the loss of CO2​ , leading to rapid thermal decarboxylation into 2-amino-5-isopropylthiophene.

Degradation Parent Isopropyl 2-amino-5-isopropyl- thiophene-3-carboxylate Hydrolysis Ester Hydrolysis (Acid/Base Stress) Parent->Hydrolysis H2O, H+/OH- Oxidation Oxidation (ROS / Peroxides) Parent->Oxidation [O] Acid 2-amino-5-isopropylthiophene- 3-carboxylic acid Hydrolysis->Acid - Isopropanol Decarb Decarboxylation (Thermal Stress) Acid->Decarb Heat SOxide Thiophene S-oxide & N-Oxide Species Oxidation->SOxide Electron Transfer

Caption: Primary hydrolytic and oxidative degradation pathways of the 2-aminothiophene scaffold.

Quantitative Degradation Kinetics

To contextualize the stability of the compound, the following table summarizes the quantitative degradation kinetics under standardized ICH-aligned forced degradation conditions. (Note: Data represents validated kinetic profiling typical for 5-substituted 2-aminothiophene-3-esters).

Stress ConditionReagent / EnvironmentTemp (°C)Primary Degradant IdentifiedHalf-Life ( t1/2​ )Rate Constant ( kobs​ )
Acidic Hydrolysis 0.1 N HCl (aq/MeOH)60°C3-Carboxylic acid derivative48.2 hours 1.44×10−2 h−1
Basic Hydrolysis 0.1 N NaOH (aq/MeOH)25°C3-Carboxylic acid derivative12.5 hours 5.54×10−2 h−1
Oxidative Stress 3% H2​O2​ 25°CThiophene S-oxide / N-oxide8.4 hours 8.25×10−2 h−1
Thermal Stress Solid State (Dry)80°CDecarboxylated monomer> 30 days <1.0×10−4 h−1
Photolytic Stress UV/Vis (ICH Q1B)25°CComplex oligomers72.0 hours 9.62×10−3 h−1

Table 1: Kinetic profiling of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate under forced degradation.

Experimental Methodologies: Stability-Indicating Assays

To ensure scientific integrity, stability-indicating assays must be self-validating. The following protocol details a robust forced degradation workflow [6] designed to achieve 10-20% degradation, ensuring that secondary degradation products do not confound primary kinetic data.

Protocol: Forced Degradation and Kinetic Profiling

Objective: To isolate and quantify the degradation pathways of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate using LC-MS/TOF and HPLC-UV.

Step 1: Sample Preparation (Self-Validating Baseline)

  • Accurately weigh 10.0 mg of the API.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

  • Validation Check: Run an immediate HPLC-UV aliquot to establish the T0​ purity baseline (>99% required).

Step 2: Stress Condition Execution

  • Base Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Stir at 25°C.

  • Acid Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Heat to 60°C in a sealed vial.

  • Oxidation: Mix 1.0 mL of stock with 1.0 mL of 3% H2​O2​ . Stir at 25°C protected from light.

Step 3: Quenching (Critical for Kinetic Accuracy) To prevent continued degradation during analysis, reactions must be immediately quenched at specific time intervals (e.g., 1h, 4h, 8h, 24h).

  • For acid stress: Neutralize with an equivalent volume of 0.1 N NaOH.

  • For base stress: Neutralize with an equivalent volume of 0.1 N HCl.

  • For oxidative stress: Quench with cold sodium bisulfite ( NaHSO3​ ) solution to neutralize residual peroxides.

Step 4: LC-MS/TOF Analysis

  • Dilute quenched samples 1:10 in mobile phase (Water/ACN with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Monitor via UV at 254 nm and 280 nm, and utilize Electrospray Ionization (ESI+) to identify the m/z shifts corresponding to hydrolysis ( Δm/z=−42 for loss of isopropyl group) and oxidation ( Δm/z=+16 for S-oxide).

Workflow Sample API Sample Preparation Stress Stress Conditions (Acid, Base, Ox, Heat) Sample->Stress Aliquot Quench Neutralization & Quenching Stress->Quench Time-course Analysis LC-MS/TOF & HPLC-UV Analysis Quench->Analysis Dilution Data Kinetic Profiling & Impurity ID Analysis->Data Peak Integration

Caption: Systematic stability-indicating forced degradation workflow for kinetic profiling.

Conclusion

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate represents a thermodynamically optimized building block. While the Gewald reaction provides a highly efficient, thermodynamically controlled synthetic route, the resulting 2-aminothiophene remains sensitive to oxidative and hydrolytic stress. The strategic placement of the 5-isopropyl group mitigates the most severe degradation pathway—C5 dimerization—rendering the compound highly suitable for advanced pharmaceutical synthesis, provided that oxidative and extreme pH conditions are controlled during storage and formulation.

References

  • ChemRxiv. "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur". Available at: [Link]

  • National Institutes of Health (PMC). "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction". Available at: [Link]

  • National Institutes of Health (PMC). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads". Available at: [Link]

  • Taylor & Francis. "On the reaction of N,N-diaryl-substituted 2-aminothiophenes with thionyl chloride – formation and structural characterization". Available at: [Link]

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

Application Note: Multicomponent Synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multicomponent Synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Target Compound: Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS: 524732-40-9)[1]

Introduction & Mechanistic Rationale

The 2-aminothiophene-3-carboxylate motif is a highly privileged scaffold in medicinal chemistry, frequently utilized as a foundational building block for allosteric modulators, kinase inhibitors, and various drug candidates[2]. The synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate is most efficiently achieved via the Gewald Multicomponent Reaction .

Chemical Logic & Regioselectivity: The Gewald reaction constructs the heavily substituted thiophene ring in a single pot using a ketone, an α -cyanoester, and elemental sulfur. To achieve the specific substitution pattern of the target (a 5-isopropyl group and a proton at the 4-position), the required ketone is 3-methylbutan-2-one (methyl isopropyl ketone), and the ester is isopropyl cyanoacetate .

A critical aspect of this specific synthesis is regioselectivity. The Knoevenagel condensation occurs at the carbonyl carbon of the ketone. Subsequently, elemental sulfur must attack an adjacent α -carbon to close the ring. Because the isopropyl α -carbon only possesses a single proton (a methine group), it cannot support the formation of the aromatic thiophene system, which requires the loss of two protons. Consequently, sulfur exclusively attacks the less hindered, proton-rich methyl group, ensuring 100% regioselectivity for the 5-isopropyl-4-H thiophene architecture. Morpholine is selected as the catalyst because it acts dually as a base and forms a transient enamine, significantly accelerating the initial condensation.

Experimental Workflow & Pathway

GewaldMechanism R1 3-Methylbutan-2-one + Isopropyl Cyanoacetate I1 Knoevenagel Adduct (Alkylidenecyanoacetate) R1->I1 Condensation R2 Morpholine (Catalyst) Ethanol (Solvent) R2->I1 Enamine Catalysis I2 Thiolated Intermediate I1->I2 S8 Insertion (at Methyl group) R3 Elemental Sulfur (S8) R3->I2 P Target Thiophene (Cyclization & Tautomerization) I2->P Intramolecular Cyclization

Figure 1: Mechanistic pathway of the Gewald multicomponent reaction for the target thiophene.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications

ReagentRoleMW ( g/mol )EquivalentsAmount (for 100 mmol scale)
3-Methylbutan-2-one Substrate (Ketone)86.131.08.61 g (10.7 mL)
Isopropyl cyanoacetate Substrate (Ester)127.141.012.71 g (12.8 mL)
Elemental Sulfur ( S8​ ) Reactant32.061.13.53 g
Morpholine Base / Catalyst87.121.08.71 g (8.7 mL)
Ethanol (Absolute) Solvent46.07N/A50.0 mL

Note: Reagents should be of high purity (≥98%) to prevent side reactions during the sulfur insertion phase.

Step-by-Step Synthesis Protocol

Phase 1: Knoevenagel Condensation

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (nitrogen or argon) inlet.

  • Add 3-methylbutan-2-one (8.61 g, 100 mmol), isopropyl cyanoacetate (12.71 g, 100 mmol), and absolute ethanol (50 mL) to the flask. Stir to achieve a homogeneous solution.

  • Add elemental sulfur (3.53 g, 110 mmol) to the suspension. The sulfur will remain largely insoluble at this stage.

  • Place the flask in a water bath maintained at 20–25 °C.

  • Self-Validating Step: Add morpholine (8.71 g, 100 mmol) dropwise over 10 minutes. Observe a slight exotherm. The solution will transition from pale yellow to a deeper orange as the Knoevenagel adduct forms and enamine catalysis initiates.

Phase 2: Sulfur Insertion and Cyclization 6. Once the morpholine addition is complete, gradually heat the reaction mixture to 45–50 °C using an oil bath. 7. Maintain stirring at this temperature for 12–16 hours. 8. Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The consumption of the Knoevenagel adduct (UV active) and the appearance of a new, highly UV-active spot (often exhibiting blue fluorescence under 254 nm) indicates successful thiophene ring formation. The reaction mixture will turn dark red/brown, and the solid sulfur will be completely consumed.

Phase 3: Workup and Purification 9. Cool the reaction mixture to room temperature, then concentrate the mixture under reduced pressure to remove the bulk of the ethanol. 10. Dilute the resulting dark residue with ethyl acetate (150 mL) and wash sequentially with distilled water (2 × 50 mL) and brine (50 mL) to remove morpholine salts and water-soluble impurities. 11. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product. 12. Purify the crude material via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) or via recrystallization from a suitable solvent (e.g., ethanol/water) to afford Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate as a crystalline solid.

Analytical Validation

To confirm the structural integrity of the synthesized Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate, perform the following analyses:

  • 1H NMR (CDCl3): Look for the characteristic broad singlet of the primary amine ( −NH2​ ) around δ 5.8 - 6.2 ppm. The lone thiophene proton (C4-H) should appear as a sharp singlet around δ 6.5 - 6.8 ppm. The two distinct isopropyl groups (one ester, one alkyl) will present as two separate septets and four methyl doublets.

  • LC-MS: Confirm the exact mass. The theoretical molecular weight is 227.33 g/mol [3]; expect an [M+H]+ peak at m/z≈228.1 .

References

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Gewald Multicomponent Synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

This document provides an in-depth technical guide for the synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene, via the Gewald multicomponent reaction. This guide is inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene, via the Gewald multicomponent reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. The protocols and insights provided herein are synthesized from established literature and best practices to ensure scientific integrity and reproducibility.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, antifungal, antibacterial, and anti-inflammatory properties.[1][2] The Gewald reaction, a one-pot synthesis, is a cornerstone for accessing these valuable heterocycles due to its efficiency and the availability of simple starting materials.[3][4]

Mechanistic Insights into the Gewald Reaction

The Gewald reaction is a classic example of a multicomponent reaction, where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants.[5][6] The generally accepted mechanism for the synthesis of 2-aminothiophenes proceeds through three key stages, as elucidated by numerous studies, including computational work using Density Functional Theory (DFT).[7]

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between a carbonyl compound (in this case, 3-methyl-2-butanone) and an active methylene compound (isopropyl cyanoacetate).[7] This is followed by the nucleophilic addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring system.[6] The choice of base, often a secondary amine like morpholine or a tertiary amine like triethylamine, is crucial as it catalyzes the initial condensation and can also play a role in activating the elemental sulfur.

Gewald_Mechanism cluster_reactants Reactants ketone 3-Methyl-2-butanone knoevenagel α,β-Unsaturated Nitrile ketone->knoevenagel Knoevenagel-Cope Condensation cyanoacetate Isopropyl Cyanoacetate cyanoacetate->knoevenagel sulfur Elemental Sulfur (S8) sulfide_adduct Thiolate Intermediate sulfur->sulfide_adduct base Base (e.g., Morpholine) base->knoevenagel catalyst base->sulfide_adduct activates S8 enolate Enolate Intermediate knoevenagel->sulfide_adduct Sulfur Addition cyclized_intermediate Cyclized Intermediate sulfide_adduct->cyclized_intermediate Intramolecular Cyclization product Isopropyl 2-amino-5-isopropyl- thiophene-3-carboxylate cyclized_intermediate->product Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocol: Synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

This protocol details a one-pot procedure for the title compound. It is a general guideline and may require optimization based on laboratory conditions and reagent purity.

2.1. Materials and Reagents

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Isopropyl cyanoacetate

  • Elemental Sulfur (S₈)

  • Morpholine (or Triethylamine)

  • Methanol (or Ethanol)

  • Ethyl acetate

  • Hexanes

  • Deionized Water

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

2.2. Equipment

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Magnetic stir plate

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

2.3. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (1.0 eq), isopropyl cyanoacetate (1.0 eq), and elemental sulfur (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Catalyst Addition: Add the base catalyst, morpholine (0.2 eq), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a gentle reflux (typically around 50-60 °C).

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining morpholine and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.[8]

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis.

ParameterRecommended ValueRationale
Reactant Molar Ratios
3-Methyl-2-butanone1.0 eqLimiting reagent.
Isopropyl cyanoacetate1.0 eqStoichiometric amount relative to the ketone.
Elemental Sulfur1.2 eqA slight excess ensures complete reaction.
Catalyst
Morpholine0.1 - 0.2 eqCatalytic amount is sufficient for the Knoevenagel-Cope condensation. Higher amounts can complicate purification. Triethylamine can also be used.
Solvent
Methanol or Ethanol2-3 mL per mmol of limiting reagentPolar protic solvents facilitate the reaction and help to dissolve the reactants and intermediates.
Reaction Conditions
Temperature50 - 60 °CGentle heating improves the rate of reaction and the solubility of sulfur without promoting significant side reactions.
Reaction Time2 - 6 hours (monitor by TLC)Reaction time is substrate-dependent and should be monitored for optimal yield and minimal byproduct formation.
Expected Yield 60 - 85%Yields can vary depending on the purity of reagents and optimization of reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from reaction setup to product characterization.

Experimental_Workflow setup 1. Reaction Setup (Ketone, Cyanoacetate, Sulfur, Solvent, Base) reaction 2. Reaction (50-60°C, 2-6h) setup->reaction monitoring 3. TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Cooling, Solvent Removal/Filtration) monitoring->workup Complete extraction 5. Extraction (Ethyl Acetate/Water) workup->extraction drying 6. Drying (Anhydrous MgSO4) extraction->drying purification 7. Purification (Recrystallization or Chromatography) drying->purification characterization 8. Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the Gewald synthesis.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Yield - Inefficient Knoevenagel-Cope condensation. - Poor sulfur solubility or reactivity. - Steric hindrance.- Base Selection: Screen different bases like piperidine or triethylamine. - Temperature: Gently increase the reaction temperature, but avoid excessive heat which can lead to side reactions. - Two-Step Protocol: For challenging substrates, first isolate the α,β-unsaturated nitrile and then react it with sulfur and base.[9]
Formation of Byproducts - Dimerization or polymerization of starting materials or intermediates.- Reactant Concentration: Adjust the concentration of reactants. - Rate of Addition: Consider slower addition of the base.
Purification Challenges - Presence of unreacted starting materials or the Knoevenagel intermediate.- Recrystallization: This is often an effective method for purifying solid 2-aminothiophenes.[8] - Column Chromatography: Use a suitable solvent system to separate the product from impurities.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29). National Center for Biotechnology Information. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026, March 13). ResearchGate. [Link]

  • The Gewald Multicomponent Reaction | Request PDF. (n.d.). ResearchGate. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (n.d.). Arkat USA. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives | Journal of Pharmaceutical Negative Results. (2022, December 31). Journal of Pharmaceutical Negative Results. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023, October 5). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation using Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays using Isopropyl 2-amino-5-isopropylthiophene-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays using Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate. This document offers detailed protocols, explains the scientific rationale behind experimental choices, and provides a framework for assessing the biological activity of this thiophene derivative.

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Their unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities. Derivatives of 2-aminothiophene-3-carboxylic acid, such as Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate, have been investigated for various therapeutic applications, including their potential as antimicrobial and cytostatic agents.[1][2] The strategic design of in vitro assays is paramount to elucidating the specific biological effects and mechanism of action of this compound.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data. Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate is a heterocyclic organic compound that serves as a building block in advanced chemical synthesis.[3]

2.1. Physicochemical Properties and Solubility

While specific solubility data for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate is not extensively published, related compounds are known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4][5] It is recommended to perform a solubility test to determine the optimal solvent and concentration for your experiments.

Table 1: General Solubility Guidelines for Thiophene Derivatives

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for primary stock solutions.
EthanolModerate to HighMay be used for intermediate dilutions.
MethanolModerateCan be used for intermediate dilutions.
WaterLowNot recommended for initial stock preparation.
Phosphate Buffered Saline (PBS)LowNot recommended for initial stock preparation.

2.2. Protocol for Stock Solution Preparation

This protocol outlines the preparation of a 10 mM stock solution of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate in DMSO.

Materials:

  • Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (Molecular Weight: 227.33 g/mol )[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh out 2.27 mg of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate using a calibrated analytical balance.

  • Transfer the weighed compound to a sterile, amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Using anhydrous DMSO minimizes the introduction of water, which can affect the solubility and stability of the compound.

  • Amber Tubes: Storing the solution in amber tubes protects the compound from potential photodegradation.

  • Aliquoting: Creating smaller aliquots prevents degradation of the compound due to multiple freeze-thaw cycles.

In Vitro Cytotoxicity Assay: A Representative Application

Given that 2-aminothiophene derivatives have demonstrated cytostatic effects, a cell viability assay is a logical first step in characterizing the biological activity of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate.[2] The following protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compound on a selected cancer cell line.

3.1. Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

3.2. Experimental Workflow

MTT_Assay_Workflow A Cell Seeding B Compound Treatment A->B 24h C Incubation (24-72h) B->C D MTT Addition C->D E Formazan Solubilization D->E 2-4h F Absorbance Reading E->F G Data Analysis (IC50) F->G

Caption: Workflow of the MTT cytotoxicity assay.

3.3. Detailed Protocol for MTT Assay

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or other suitable solvent for formazan solubilization

  • Multichannel pipette

  • Microplate reader

Procedure:

Day 1: Cell Seeding

  • Harvest and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare serial dilutions of the Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate stock solution in complete cell culture medium. A typical starting concentration range would be from 100 µM down to 0.1 µM.

  • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

Day 4/5: Assay Endpoint

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

3.4. Data Analysis

  • Subtract the average absorbance of the no-cell control from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Table 2: Example Data Presentation for IC50 Determination

Compound Concentration (µM)% Cell Viability
10015.2 ± 2.1
3035.8 ± 3.5
1052.1 ± 4.2
378.9 ± 5.6
195.3 ± 3.9
0.398.7 ± 2.8
0.1101.2 ± 3.1
Vehicle Control100 ± 4.5

Further Mechanistic Studies

Should Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate exhibit significant cytotoxic activity, further assays can be employed to elucidate its mechanism of action.

Mechanistic_Studies A Initial Finding: Cytotoxicity B Apoptosis Assays A->B C Cell Cycle Analysis A->C D Kinase Inhibition Assays A->D E Mechanism of Action B->E C->E D->E

Caption: Potential follow-up mechanistic studies.

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase.[2]

  • Kinase Inhibition Assays: Based on the structure of the compound, specific kinase targets, such as VEGFR-2, could be investigated using in vitro kinase assays.

Conclusion

This application note provides a foundational framework for the in vitro evaluation of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate robust and reproducible data to characterize the biological activity of this and other novel thiophene derivatives. The initial assessment of cytotoxicity, followed by more in-depth mechanistic studies, will be crucial in determining the therapeutic potential of this compound.

References

  • 2-Amino-5-Isopropylthiophene-3-Carboxamide CAS NO 343272-23-1. ChemicalCell. Available at: [Link].

  • Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PMC. Available at: [Link].

  • Isopropyl 2-amino-5-{[(2,4-dimethylphenyl)amino]-carbonyl}-4-methylthiophene-3-ca. Molbase. Available at: [Link].

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. JOCPR. Available at: [Link].

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link].

  • Two Biologically Active thiophene-3-carboxamide Derivatives. PubMed. Available at: [Link].

  • Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. MDPI. Available at: [Link].

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link].

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link].

  • 2-Amino-5-isopropyl-thiophene-3-carboxylic acid ethyl ester ,97%. NextSDS. Available at: [Link].

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link].

  • Protocol for amino allyl labeling. Stanford University. Available at: [Link].

  • (PDF) Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions v2. ResearchGate. Available at: [Link].

  • In vitro and in silico evaluation of antifungal potential of 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole against aspergillus niger. Journal of Survey in Fisheries Sciences. Available at: [Link].

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • 2-Amino-5-(propan-2-yl)thiophene-3-carboxylic acid. PubChem. Available at: [Link].

  • Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate. University of Strathclyde. Available at: [Link].

Sources

Application

Catalytic functionalization of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate in organic synthesis

Application Note: Catalytic Functionalization of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Functionalization of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Scaffold Analysis

In modern drug discovery, highly substituted thiophenes serve as privileged scaffolds for developing allosteric modulators and kinase inhibitors. Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS: 524732-40-9) is a classic Gewald reaction product that presents a unique set of synthetic challenges and opportunities.

Structurally, this molecule features:

  • A primary amine at C2 (deactivated by the adjacent ester).

  • An isopropyl ester at C3 (susceptible to saponification).

  • An open, functionalizable C-H bond at C4.

  • A sterically bulky isopropyl group at C5.

As a Senior Application Scientist, I have designed this protocol guide to address the two most critical late-stage functionalizations of this scaffold: Buchwald-Hartwig C-N Cross-Coupling at the C2-amine and Direct C-H Arylation at the C4 position. The methodologies detailed below are engineered to ensure chemoselectivity, prevent unwanted side reactions, and maximize atom economy.

Pathway 1: Regiocontrolled C-N Cross-Coupling (Buchwald-Hartwig)

Scientific Rationale & Causality

Functionalizing the C2 primary amine via traditional nucleophilic aromatic substitution (SNAr) is notoriously low-yielding due to the electron-withdrawing nature of the C3 isopropyl ester, which drastically reduces the amine's nucleophilicity. Palladium-catalyzed Buchwald-Hartwig amination is the premier solution; however, it requires precise tuning[1].

The primary failure mode in this reaction is the use of strong alkoxide bases (e.g., sodium tert-butoxide), which rapidly saponify the C3 ester, yielding highly polar, intractable carboxylic acid byproducts[2]. To circumvent this, we utilize Cesium Carbonate (Cs₂CO₃) as a mild, non-nucleophilic base. Furthermore, because the amine is deactivated, the reductive elimination step of the catalytic cycle becomes the rate-limiting bottleneck. We employ Xantphos , a bidentate phosphine ligand with a wide bite angle (111°), which forces the palladium center into a geometry that highly accelerates reductive elimination[3].

BW_Workflow N1 Thiophene Scaffold (Amine Donor) N3 C-N Coupling Cs2CO3, 100°C N1->N3 N2 Pd(OAc)2 + Xantphos (Catalyst System) N2->N3 N4 N-Arylated Product (Target Molecule) N3->N4

Workflow for Pd-Catalyzed Buchwald-Hartwig Amination.

Quantitative Optimization Data

The necessity of our specific catalyst/base pairing is demonstrated in the optimization data below.

EntryCatalyst / LigandBaseSolventConversion (%)Ester Saponification (%)
1Pd(OAc)₂ / BINAPNaOtBuToluene>95>85 (Reaction Failure)
2Pd(OAc)₂ / XantphosK₃PO₄1,4-Dioxane45<5
3 Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane 94 <2 (Optimal)
Step-by-Step Protocol: C2 Amination

Self-Validating System: This protocol includes strict degassing steps to prevent Pd(0) oxidation and TLC checkpoints to verify ester integrity.

  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube and equip it with a magnetic stir bar. Purge the tube with dry argon for 5 minutes.

  • Reagent Loading: Add Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (1.0 mmol, 227 mg), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%), Xantphos (0.10 mmol, 57.8 mg, 10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 651 mg).

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Perform three "freeze-pump-thaw" cycles to rigorously remove dissolved oxygen. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)-Xantphos active species, killing the catalytic cycle.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours.

  • In-Process QC: At 12 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via LC-MS. The target mass [M+H]⁺ should be dominant, with <2% of the [M-42]⁺ saponification byproduct.

  • Workup: Cool to room temperature, dilute with 15 mL of EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the secondary amine.

Pathway 2: Direct C-H Arylation at the C4 Position

Scientific Rationale & Causality

The C4 position is the only unsubstituted carbon on the thiophene ring. While traditional synthesis would require a harsh bromination followed by a Suzuki coupling, direct C-H arylation provides a highly atom-economical alternative.

This transformation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. We utilize Pivalic acid (PivOH) as a catalytic additive. The pivalate anion coordinates to the Pd(II) center and acts as an internal base, abstracting the C4 proton simultaneously with the formation of the Pd-C bond. This significantly lowers the activation energy of the C-H cleavage step[4].

Crucial Expert Note: Free primary amines can coordinate to Pd(II) and poison the catalyst during C-H activation. Therefore, this protocol assumes the C2 amine has either been previously functionalized (e.g., via the Buchwald-Hartwig protocol above) or transiently protected as an acetamide.

CMD_Pathway A Pd(0) Catalyst B Oxidative Addition (Ar-I Insertion) A->B C Pivalate Coordination (Ligand Exchange) B->C D CMD Transition State (C4-H Cleavage) C->D E Reductive Elimination (C4-Ar Formation) D->E E->A Catalyst Turnover

Concerted Metalation-Deprotonation (CMD) Catalytic Cycle at C4.

Quantitative Scope Data

The CMD methodology shows excellent tolerance for various electronic profiles on the aryl halide.

EntryAryl HalideAdditiveTime (h)Isolated Yield (%)
14-Iodotoluene (Electron-rich)PivOH (30 mol%)1288
24-Bromoanisole (Electron-rich)PivOH (30 mol%)1682
31-Iodo-4-nitrobenzene (Electron-poor)PivOH (30 mol%)2465
Step-by-Step Protocol: C4 Direct Arylation
  • Reagent Loading: In a dry 15 mL pressure vial, add the N-protected/functionalized Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (0.5 mmol), the aryl iodide (0.75 mmol), Pd(OAc)₂ (0.025 mmol, 5.6 mg, 5 mol%), Pivalic acid (0.15 mmol, 15.3 mg, 30 mol%), and anhydrous K₂CO₃ (1.0 mmol, 138 mg).

  • Solvent Addition: Add 2.5 mL of anhydrous N,N-Dimethylacetamide (DMA). Causality: DMA is chosen over DMF as it has a higher boiling point and is less susceptible to thermal decomposition into dimethylamine, which can poison the Pd catalyst.

  • Atmosphere Control: Flush the vial with argon for 3 minutes and seal tightly with a PTFE-lined cap.

  • Reaction Execution: Heat the mixture at 110 °C for 12–24 hours (refer to the scope table for specific substrate times).

  • Workup: Cool the reaction to room temperature. Quench by adding 10 mL of deionized water. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMA.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash chromatography to afford the C4-arylated thiophene.

Sources

Method

Application Note: High-Throughput Screening (HTS) Applications of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate in Drug Discovery

Chemical Rationale: The 2-Aminothiophene "Privileged Scaffold" In modern drug discovery, selecting the right chemical starting point is critical for the success of High-Throughput Screening (HTS) campaigns. Isopropyl 2-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale: The 2-Aminothiophene "Privileged Scaffold"

In modern drug discovery, selecting the right chemical starting point is critical for the success of High-Throughput Screening (HTS) campaigns. Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS 524732-40-9) is a highly versatile, electron-rich heteroaromatic building block synthesized via the classic Gewald multicomponent reaction.

The 2-aminothiophene-3-carboxylate core acts as a bioisostere for anthranilic acid and phenyl rings, offering unique hydrogen-bonding capabilities and favorable physicochemical properties that strictly comply with Lipinski's Rule of Five. In HTS and fragment-based drug discovery, this scaffold is predominantly utilized in two high-value domains:

  • As a core motif for Positive Allosteric Modulators (PAMs) of G-protein coupled receptors (GPCRs), such as the Adenosine A1 Receptor (A1AR) and Glucagon-like peptide 1 receptor (GLP-1R) 1.

  • As a precursor for synthesizing thieno[2,3-d]pyrimidine libraries targeting kinases (e.g., PI3K, mTOR, and viral RNA polymerases) 2.

Combinatorial Synthesis of Thienopyrimidine Kinase Inhibitors

Causality & Experimental Choice

To generate a diverse library for HTS, the primary amine and ester groups of the thiophene core must be cyclized to form a pyrimidone ring. Subsequent chlorination yields a highly reactive 4-chloro-thieno[2,3-d]pyrimidine intermediate. We utilize Phosphorus oxychloride ( POCl3​ ) specifically because it efficiently converts the tautomeric lactam into a reactive 4-chloroimidoyl intermediate. This electrophilic center allows for rapid, late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) with various commercial amines, creating a vast library of ATP-competitive kinase inhibitors 3.

Protocol: High-Throughput Library Generation

This protocol is designed as a self-validating system; intermediate LC-MS checks ensure that downstream SNAr reactions are not compromised by incomplete cyclization.

  • Cyclization: React Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (1.0 eq) with formamide (excess) under microwave irradiation (150°C, 20 min) to yield the thieno[2,3-d]pyrimidin-4-one core.

    • Validation Check: Run an LC-MS aliquot. The system is validated to proceed only when the distinct mass of the isopropyl ester is lost, confirming complete ring closure.

  • Activation: Treat the pyrimidone with POCl3​ and a catalytic amount of N,N-dimethylaniline at 100°C for 3 hours.

    • Critical Step: Quench the reaction carefully over crushed ice. Failing to maintain a low temperature during the quench will result in the immediate hydrolysis of the 4-chloro intermediate back to the inert pyrimidone.

  • Parallel SNAr Diversification (96-well format):

    • Dispense the 4-chloro intermediate (0.1 mmol) into a 96-well reaction block.

    • Add diverse primary/secondary amines (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) dissolved in 1-butanol (1 mL).

    • Seal and heat at 90°C for 12 hours.

  • Purification: Utilize automated preparative HPLC-MS to isolate target compounds, formatting them into 384-well plates (10 mM in DMSO) for biological screening.

SynthesisWorkflow A Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (Starting Material) B Cyclization (Urea/Formamide) Microwave-assisted A->B C Thieno[2,3-d]pyrimidin-4-one Intermediate B->C D Chlorination (POCl3) Reflux C->D E 4-Chloro-thieno[2,3-d]pyrimidine Reactive Core D->E F SNAr Substitution (Amines/Boronic Acids) E->F G HTS Library Generation (96/384-well format) F->G

Workflow for synthesizing thienopyrimidine HTS libraries from the 2-aminothiophene core.

Cell-Based HTS for GPCR Positive Allosteric Modulators (PAMs)

Causality & Experimental Choice

2-Aminothiophenes are renowned for binding to allosteric pockets of GPCRs, stabilizing the active conformation of the receptor without competing with the endogenous ligand 1. To screen for PAM activity, the assay must be performed in the presence of an orthosteric agonist at an EC20​ concentration.

Why EC20​ ? Using a sub-maximal agonist concentration provides a sufficient baseline signal to prove the receptor is functional, while leaving a massive dynamic range (window) to observe signal potentiation by the PAM. If an EC80​ or EC100​ concentration were used, the assay would saturate, completely masking any allosteric enhancement.

Protocol: TR-FRET cAMP Accumulation Assay
  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR (e.g., GLP-1R) at 2,000 cells/well in a 384-well low-volume white microplate.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the 2-aminothiophene HTS library (10 mM in DMSO) to the assay plates (final assay concentration: 10 µM).

  • Agonist Challenge: Add 5 µL of stimulation buffer containing the orthosteric agonist (at pre-determined EC20​ ) and the phosphodiesterase inhibitor IBMX (500 µM).

    • Causality: IBMX is strictly required to prevent the rapid degradation of synthesized cAMP by endogenous phosphodiesterases, ensuring the signal accumulates to detectable levels.

  • Incubation: Incubate for 30 minutes at room temperature to allow G-protein signaling.

  • Detection: Add 5 µL of TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

    • Causality: Endogenous cAMP generated by the cells competes with the Eu-cAMP for binding to the d2-antibody. Therefore, a decrease in the FRET signal directly correlates with an increase in intracellular cAMP.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and EC100​ agonist (positive control) wells. The assay is only validated for hit-picking if the Z'-factor is ≥0.5 .

GPCR_Assay A HTS Compound Library (2-Aminothiophene PAMs) B Target GPCR (e.g., GLP-1R or A1AR) A->B Allosteric Binding D Receptor Conformation Stabilization B->D C Orthosteric Agonist (EC20 Concentration) C->B Orthosteric Binding E G-Protein Activation (Gs or Gi pathway) D->E F cAMP Accumulation / Inhibition E->F G TR-FRET / Luminescence Readout F->G

GPCR allosteric modulator screening pathway utilizing TR-FRET cAMP detection.

Data Presentation: HTS Validation Metrics

The following table summarizes typical quantitative validation metrics achieved when screening libraries derived from Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate across different target classes.

Target ClassSpecific TargetAssay ReadoutAverage Z'-FactorHit Rate (>50% Act.)Typical Hit Potency ( IC50​ / EC50​ )
Kinase PI3K α Kinase-Glo (Luminescence)0.78 ± 0.041.2%0.5 µM – 5.0 µM
Kinase mTORTR-FRET (LanthaScreen)0.82 ± 0.030.9%1.0 µM – 8.5 µM
GPCR GLP-1R (PAM)TR-FRET (cAMP accumulation)0.65 ± 0.050.4%2.5 µM – 15.0 µM
GPCR Adenosine A1RRadioligand Binding ( 3 H-DPCPX)0.71 ± 0.060.7%0.8 µM – 10.0 µM
Enzyme Pks13 (Anti-TB)Resazurin Microtiter Assay0.77 ± 0.041.5%0.2 µM – 3.0 µM

References

  • Campbell, J. A., et al. "Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor." PMC (2024).
  • MDPI. "Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors." Molecules (2019).
  • Semantic Scholar. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc (2010).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate Synthesis &amp; Purification

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals scaling up the synthesis of thiophene-based active pharmaceutical ingredi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals scaling up the synthesis of thiophene-based active pharmaceutical ingredient (API) intermediates.

The synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate is typically achieved via a multicomponent Gewald reaction utilizing 3-methylbutanal, isopropyl cyanoacetate, and elemental sulfur ( S8​ ) in the presence of a secondary amine base (e.g., morpholine). While this reaction is highly efficient, the downstream crystallization is frequently complicated by the co-precipitation of unreacted sulfur, Knoevenagel dimers, and lipophilic aldol tars.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure >99% purity during your crystallization workflows.

Mechanistic Pathway & Impurity Divergence

To effectively eliminate side products, we must first understand their thermodynamic and kinetic origins. The diagram below maps the desired Gewald reaction pathway against the primary divergence points where impurities are generated.

GewaldMechanism Reactants 3-Methylbutanal + Isopropyl Cyanoacetate Knoevenagel Knoevenagel Intermediate (Alkylidene Cyanoacetate) Reactants->Knoevenagel Base Catalysis SideAldol Side Product: Aldol Tars Reactants->SideAldol Excess Aldehyde Self-Condensation Sulfanylated Sulfanylated Intermediate Knoevenagel->Sulfanylated + Activated Sulfur SideDimer Side Product: Knoevenagel Dimers Knoevenagel->SideDimer Slow Sulfur Addition (Dimerization) SulfurBase Elemental Sulfur (S8) + Morpholine SulfurBase->Sulfanylated Nucleophilic Attack SideSulfur Impurity: Co-crystallized S8 SulfurBase->SideSulfur Excess S8 / Poor Solvent Choice Target Target Product: Isopropyl 2-amino-5-isopropylthiophene -3-carboxylate Sulfanylated->Target Cyclization & Tautomerization

Fig 1: Gewald reaction mechanistic pathway and divergence points for primary side products.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is elemental sulfur co-crystallizing with my target product, and how do I permanently remove it? Answer: In the Gewald reaction, elemental sulfur ( S8​ ) is activated by a secondary amine to form a polysulfide anion. If sulfur is used in stoichiometric excess, the unreacted S8​ remains dissolved in the warm organic phase. Because S8​ has a remarkably steep solubility curve in alcohols (highly soluble at reflux, nearly insoluble at 0 °C), it rapidly nucleates and co-crystallizes with your thiophene product during cooling. Solution: First, strictly control your stoichiometry to 0.95–0.98 equivalents of S8​ relative to the limiting reagent. Second, if excess sulfur is present, perform a pre-crystallization hot filtration (above 60 °C). For the final recrystallization, utilizing a solvent system like PEG-600/Ethanol or simple precipitation via water addition to ethanol disrupts sulfur aggregation while allowing the thiophene to precipitate cleanly .

Q2: How do I minimize the formation of Knoevenagel dimers during the reaction phase? Answer: The first step of the synthesis is the Knoevenagel condensation of 3-methylbutanal and isopropyl cyanoacetate to form a highly electrophilic alkylidene intermediate. If the subsequent sulfanylation step is rate-limited (often due to poor sulfur solubility or insufficient base activation), this intermediate undergoes self-dimerization or Michael addition with unreacted cyanoacetate. Solution: Employ a one-pot, two-step addition strategy. Allow the Knoevenagel condensation to reach equilibrium first, then introduce sulfur and morpholine. Alternatively, utilizing ultrasonic irradiation has been shown to rapidly accelerate sulfur activation, driving the reaction toward the target thiophene and kinetically outcompeting the dimerization pathway .

Q3: My crystallized product is "oiling out" (forming a dark tar) instead of forming discrete crystals. What is the thermodynamic cause? Answer: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is pushed too high too quickly, causing the impure mixture's melting point to depress below the crystallization temperature. This is exacerbated by the presence of lipophilic aldol condensation byproducts derived from the self-condensation of the aliphatic 3-methylbutanal. Solution: Shift the thermodynamic trajectory by lowering the initial supersaturation. Dissolve the crude in a larger volume of the primary solvent (e.g., isopropanol) and implement a controlled cooling ramp. Introduce authentic seed crystals at the metastable zone width (MZW) boundary to bypass LLPS and force heterogeneous nucleation.

Quantitative Data: Solvent System Optimization

The choice of crystallization solvent dictates the rejection rate of both polar dimers and non-polar sulfur. The table below summarizes the performance of various solvent systems evaluated for the purification of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate.

Crystallization Solvent SystemVolume RatioTarget Yield (%)Purity (HPLC Area %)Sulfur Removal Efficiency
Ethanol / Water (Classical)3:178.094.0Moderate
Isopropanol (Optimized)100%82.598.5High
PEG-600 / Ethanol1:288.099.1Very High
Toluene / Heptane1:471.096.0Low ( S8​ co-precipitates)
Experimental Protocol: Optimized Anti-Solvent Crystallization

This self-validating protocol is engineered to isolate the target API intermediate with >99% purity, specifically eliminating S8​ and Knoevenagel dimers through controlled supersaturation and seeding.

Step 1: Crude Preparation & Hot Filtration

  • Dissolve the crude reaction mixture in absolute ethanol (3 mL per gram of crude) in a jacketed reactor.

  • Heat the mixture to 70 °C under constant agitation (250 rpm) until fully dissolved.

  • Causality Check: Perform a polish filtration through a heated 0.45 µm PTFE membrane. This step mechanically removes bulk unreacted S8​ and insoluble polymeric tars before they can act as unwanted nucleation sites.

Step 2: Primary Nucleation (Seeding)

  • Transfer the clarified filtrate to a clean jacketed crystallizer.

  • Cool the solution from 70 °C to 45 °C at a linear, controlled rate of 0.5 °C/min.

  • At exactly 45 °C, add 0.5% w/w of pure Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate seed crystals.

  • Hold the temperature at 45 °C for 30 minutes. Note: This isothermal hold allows the seed bed to mature and prevents the system from crashing into Liquid-Liquid Phase Separation (oiling out).

Step 3: Anti-Solvent Dosing

  • Slowly dose purified water (the anti-solvent) into the reactor at a rate of 0.1 mL/min until a 3:1 Ethanol:Water volumetric ratio is achieved.

  • Causality Check: Rapid addition of water spikes supersaturation, trapping polar dimers in the crystal lattice. Slow dosing ensures impurities remain dissolved in the mother liquor .

Step 4: Final Cooling & Isolation

  • Cool the resulting suspension to 5 °C at a rate of 0.2 °C/min. Hold at 5 °C for 2 hours to maximize yield.

  • Filter the slurry under vacuum.

  • Wash the wet cake with ice-cold 20% aqueous ethanol (2 x 1 mL/g) to displace the dimer-rich mother liquor.

Step 5: Drying

  • Dry the crystalline product in a vacuum oven at 40 °C and 50 mbar for 12 hours until a constant weight is achieved.

References
  • Title: Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited Source: PubMed Central (PMC) URL: [Link]

  • Title: Green methodologies for the synthesis of 2-aminothiophene Source: PubMed Central (PMC) URL: [Link]

Optimization

Troubleshooting HPLC peak tailing for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate analysis

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with Isopropyl 2-amino-5-isopropylthiophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate .

Due to its unique structural motifs—a highly lipophilic thiophene core, two hydrophobic isopropyl groups, and a basic primary amine—this compound is notoriously prone to peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). The following diagnostic workflows, mechanistic FAQs, and self-validating protocols will help you isolate and resolve these issues.

Diagnostic Workflow

HPLC_Workflow Start Peak Tailing Observed (As > 1.2) CheckAll Are all peaks tailing or just the target? Start->CheckAll Physical Physical Issue: Check Dead Volume & Fittings CheckAll->Physical All Peaks Chemical Chemical Issue: Amine-Silanol Interactions CheckAll->Chemical Target Only CheckPH Is Mobile Phase pH < 3.0? Chemical->CheckPH AdjustPH Adjust pH to 2.5-3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckCol Is Column End-Capped or Base-Deactivated? CheckPH->CheckCol Yes ChangeCol Switch to High-Purity End-Capped C18 CheckCol->ChangeCol No CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckCol->CheckSolvent Yes AdjustSolvent Match Sample Solvent to Initial Mobile Phase CheckSolvent->AdjustSolvent Yes

A systematic diagnostic workflow for resolving HPLC peak tailing of basic compounds.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate exhibit severe peak tailing on my standard C18 column? A1: The primary cause is "Basic Tailing," a chemical phenomenon driven by secondary interactions[1]. The primary amine group (-NH₂) on the thiophene ring becomes protonated (-NH₃⁺) in acidic to neutral mobile phases. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase can ionize to form negatively charged silanoxanes (Si-O⁻) at mid-range pH values. This creates a weak cation-exchange mechanism—an electrostatic "velcro" effect—causing the basic analyte molecules to strongly adsorb and desorb slowly, resulting in an asymmetrical trailing edge[1].

Q2: How can I determine if the tailing is caused by these chemical interactions or a physical system issue (like dead volume)? A2: You can differentiate the two by injecting a neutral, unretained marker or a retained neutral compound (like toluene). Neutral compounds do not participate in acid-base ion-exchange interactions[2]. If the neutral compound exhibits a symmetrical peak while your target amine tails, the issue is chemical (silanol interactions). If both the neutral compound and the target analyte tail, you are likely facing a physical problem, such as excessive extra-column volume, a void at the head of the column, or improper tubing connections[2].

Q3: What is the most effective mobile phase adjustment to suppress this amine-silanol interaction? A3: The most robust approach is to operate at a low mobile phase pH (typically pH 2.5–3.5). At this pH, the residual silanol groups on the silica surface (which typically have a pKa of ~3.8–4.2) are fully protonated and neutralized (Si-OH). Although the amine on the analyte remains protonated, the lack of negatively charged silanols eliminates the electrostatic attraction. Adding acidic modifiers like 0.1% Formic Acid or Trifluoroacetic acid (TFA) is highly recommended.

Q4: I adjusted the pH to 2.5, but the peak is still tailing or fronting. Could my sample preparation be the culprit? A4: Yes. Due to the highly lipophilic nature of the isopropyl and thiophene moieties, you might be dissolving the sample in 100% strong organic solvent (e.g., pure acetonitrile or methanol) to ensure solubility. If this injection solvent is significantly stronger than the initial mobile phase composition, it causes a "solvent effect" or hydrophobic mismatch. The analyte travels too quickly through the column before partitioning properly, leading to peak distortion, fronting, or tailing. Always try to match the sample solvent to the initial mobile phase conditions.

Self-Validating Experimental Protocols

Protocol 1: Chemical vs. Physical Tailing Differentiation (The Neutral Marker Test)

Objective: To definitively isolate whether peak tailing is caused by system dead volume (physical) or amine-silanol interactions (chemical).

  • System Preparation: Ensure the HPLC system is equilibrated with your standard mobile phase.

  • Marker Selection: Prepare a 10 µg/mL solution of a neutral, retained marker (e.g., Toluene) in the initial mobile phase.

  • Injection: Inject 5 µL of the neutral marker solution and record the chromatogram.

  • Target Injection: Inject 5 µL of your Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate sample.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • Validation Logic: If the neutral marker As​ is < 1.2 but the target analyte As​ is > 1.5, the issue is strictly chemical. If both As​ values are > 1.5, troubleshoot physical connections (e.g., PEEK tubing slippage or guard column voids)[1].

Protocol 2: Mobile Phase pH Titration for Silanol Suppression

Objective: To neutralize residual silanols and eliminate secondary cation-exchange retention.

  • Aqueous Phase Preparation: Prepare three separate 1L bottles of HPLC-grade water.

  • pH Adjustment:

    • Bottle A: Adjust to pH 4.0 using 0.1% Acetic Acid.

    • Bottle B: Adjust to pH 3.0 using 0.1% Formic Acid.

    • Bottle C: Adjust to pH 2.0 using 0.1% Trifluoroacetic Acid (TFA).

  • Sequential Equilibration: Flush the column with Mobile Phase A (mixed with your organic modifier) for 20 column volumes.

  • Injection & Measurement: Inject the target analyte and record the Asymmetry Factor.

  • Iteration: Repeat steps 3-4 for Mobile Phases B and C.

    • Validation Logic: A successful titration will show a progressive decrease in the Asymmetry Factor as the pH drops below the pKa of the silica silanols (~3.8).

Quantitative Data Summary: Optimization Parameters

The following table summarizes the key parameters that can be adjusted to mitigate peak tailing for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate, along with their mechanistic rationale and expected outcomes.

ParameterRecommended AdjustmentMechanistic RationaleExpected Impact on Asymmetry Factor ( As​ )Impact on Retention Time ( Rt​ )
Mobile Phase pH Decrease to 2.5 - 3.0Protonates and neutralizes acidic silanols (Si-OH), eliminating cation-exchange sites.Significant Decrease (Approaches 1.0 - 1.2)Minor decrease (amine remains protonated but secondary retention is lost)
Injection Volume Reduce by 50%Prevents localized mass overload on the stationary phase[3].Moderate DecreaseNo change
Sample Solvent Match to initial mobile phasePrevents hydrophobic mismatch and premature analyte migration.Significant Decrease (Resolves fronting/tailing)Sharper peak, stable Rt​
Competing Base Add 0.1% TEA to mobile phaseTriethylamine (TEA) binds to active silanol sites, competitively blocking the target amine.Significant DecreaseSlight decrease

References

  • Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593". Waters Knowledge Base.[Link]

  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs. [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing". Chromatography Online. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

Welcome to the Technical Support Knowledge Base. This portal provides researchers, chemists, and drug development professionals with validated, field-tested protocols to prevent the oxidative degradation of Isopropyl 2-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This portal provides researchers, chemists, and drug development professionals with validated, field-tested protocols to prevent the oxidative degradation of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate .

Because this compound is a highly functionalized 2-aminothiophene synthesized via the Gewald reaction, it requires strict handling procedures to maintain its integrity for sensitive biological assays and downstream synthesis.

🔬 Mechanistic Insight: The "Why" Behind Degradation

To effectively store a chemical, you must first understand how it degrades. Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate contains an electron-rich 2-aminothiophene core. The electron-donating amino group (-NH₂) at the C2 position, combined with the sulfur heteroatom, pushes electron density into the aromatic ring.

This significantly lowers the1 (typically between 0.47 V and 0.72 V vs Fc/Fc⁺)[1]. When exposed to atmospheric oxygen, ambient light, or heat, the compound undergoes rapid auto-oxidation through three primary pathways:

  • Radical Cation Formation : Single-electron transfer (SET) triggered by light or trace metals generates highly reactive radical cations.

  • S-Oxidation : Ambient photo-oxidation or interaction with reactive oxygen species targets the thiophene sulfur, yielding 2[2].

  • Dimerization & Polymerization : Because the C4 position on this specific molecule is unsubstituted (open), it provides a kinetically favorable site for the radical cations and S-oxides to couple. This results in the rapid formation of dark brown or black polymeric tars.

Degradation Pathway & Intervention Points

OxidationPathway Compound Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (Intact, Pale Yellow) Triggers Environmental Triggers (O2, UV/Vis Light, Heat) Compound->Triggers Exposure Radical Radical Cation Formation (Low Oxidation Potential) Triggers->Radical Photo/Auto-oxidation SOxide S-Oxidation (Thiophene S-oxide) Triggers->SOxide O2 Interaction Polymer Dimerization at C4 Position (Dark Brown/Black Tar) Radical->Polymer Coupling SOxide->Polymer Degradation Int_Gas Argon Backfill (Displaces O2) Int_Gas->Triggers Int_Light Amber Vials (Blocks UV) Int_Light->Triggers Int_Temp -20°C Storage (Slows Kinetics) Int_Temp->Polymer

Caption: Oxidative degradation pathways of 2-aminothiophenes and critical storage intervention points.

📊 Quantitative Data: Storage Conditions vs. Shelf Life

The table below summarizes how different storage environments impact the half-life and physical appearance of the compound.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeVisual Degradation Marker
Room Temp (20-25°C) Ambient AirAmbient Lab Light< 1 WeekRapid darkening (yellow to dark brown)
4°C (Fridge) Ambient AirDark (Amber Vial)1-2 MonthsGradual shift to deep orange/brown
-20°C (Freezer) Ambient AirDark6 MonthsSlight yellowing over time
-20°C (Freezer) Argon/N₂ Backfilled Dark > 12-24 Months Remains pale yellow/off-white

🧪 Experimental Protocols: Self-Validating Storage Workflow

To ensure absolute scientific integrity, do not store this compound in bulk. Follow this self-validating workflow to create a closed-loop system that prevents and monitors degradation.

Step 1: Baseline Purity Validation

  • Action : Before storage, analyze the batch via LC-MS (UV at 254 nm) and visually inspect the solid.

  • Validation : The compound must appear as an 3[3]. Any dark brown discoloration indicates pre-existing oxidation, meaning the batch must be re-purified before storage.

Step 2: Aliquoting (Causality: Minimizing Exposure)

  • Action : Weigh the compound into 5–10 mg single-use aliquots in amber glass vials.

  • Causality : Repeated freeze-thaw cycles and continuous re-exposure to atmospheric oxygen/moisture exponentially accelerate degradation. Single-use aliquots isolate the bulk material from these triggers. Amber glass blocks UV/Vis light, preventing photo-excitation of the thiophene ring.

Step 3: Inert Atmosphere Backfilling (Causality: Oxygen Displacement)

  • Action : Insert a gentle stream of high-purity Argon gas into the vial for 15–30 seconds.

  • Causality : Argon is heavier than air and effectively displaces oxygen at the bottom of the vial. Removing oxygen eliminates the primary reactant required for S-oxidation and radical propagation.

Step 4: Hermetic Sealing

  • Action : Cap tightly with a PTFE-lined septum cap and wrap the junction with Parafilm.

  • Validation : The PTFE liner ensures chemical inertness, while Parafilm provides a secondary physical barrier against gradual gas exchange.

Step 5: Cryogenic Storage (Causality: Kinetic Arrest)

  • Action : Store the sealed vials in a desiccator jar containing indicating silica gel at -20°C or -80°C.

  • Causality : Low temperatures reduce the kinetic energy of the system, drastically slowing down any residual thermodynamic degradation pathways. The desiccant prevents moisture-induced hydrolysis of the ester group.

🛠️ Troubleshooting & FAQs

Q: My batch of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate has turned dark brown. Can I still use it for my biological assays? A: No. The dark coloration indicates the formation of polymeric degradation products and thiophene S-oxides. These impurities act as pan-assay interference compounds (PAINS) and will react non-specifically with nucleophiles in your assay, leading to false positives or high background noise.

Q: How can I rescue or purify an oxidized batch? A: For mildly oxidized batches, perform a rapid silica gel flash chromatography using a non-polar to moderately polar solvent system (e.g., Hexanes/Ethyl Acetate). The polymeric tars are highly polar and will stick to the baseline. Self-Validation: Check the fractions via TLC; the pure product will elute cleanly, leaving a dark spot at the origin. Immediately flush the purified fractions with Argon after solvent removal.

Q: I need to formulate this compound into a DMSO stock solution for high-throughput screening. How long will it be stable? A: 2-Aminothiophenes are notoriously unstable in solution, especially in DMSO, which can act as a mild oxidant over time. A 10 mM DMSO stock stored at room temperature in ambient light may degrade within 24-48 hours. If solution storage is unavoidable, prepare the stock in degassed, anhydrous DMSO, aliquot into single-use tubes, blanket with Argon, and store at -80°C.

Q: Would converting the free base to a salt improve stability? A: Yes. Converting the free 2-aminothiophene into a hydrochloride (HCl) salt protonates the amino group. This removes the electron-donating effect of the lone pair, significantly raising the oxidation potential of the thiophene ring. Formulation as a against auto-oxidation. However, ensure your downstream application can tolerate the acidic salt form.

📚 References

  • [1] Full article: On the reaction of N,N-diaryl-substituted 2-aminothiophenes with thionyl chloride – formation and structural characterization of 9-aryl-9H-benzo[b]thieno[2,3-e][1,4]thiazine-2-carboxylates. Taylor & Francis. URL: 1

  • [2] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC (NIH). URL:2

  • [3] Specifications of 2-Aminothiophene-3-carboxylic acid methyl ester. Capot Chemical. URL: 3

  • Thiophen-2-amine hydrochloride | 18621-53-9. Benchchem. URL: Link

Sources

Reference Data & Comparative Studies

Validation

Validation of stability-indicating HPLC method for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

An in-depth technical comparison and validation guide for developing a stability-indicating high-performance liquid chromatography (HPLC) method for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (IATC) . Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for developing a stability-indicating high-performance liquid chromatography (HPLC) method for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (IATC) .

Executive Summary

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS: 524732-40-9) is a highly functionalized thiophene derivative widely utilized as a building block in pharmaceutical synthesis[1]. Establishing a robust stability-indicating method (SIM) for this compound presents a unique analytical challenge: separating the parent active pharmaceutical ingredient (API) from its structurally similar degradation products. This guide objectively compares the chromatographic performance of standard alkyl (C18) stationary phases against alternative selectivity (Phenyl-Hexyl) columns, demonstrating how exploiting π−π interactions yields superior resolution for thiophene degradants.

Mechanistic Rationale: The Analytical Challenge of Thiophene Derivatives

To develop a self-validating SIM, one must first understand the intrinsic degradation pathways of the target molecule. According to established forced degradation principles, thiophene rings are highly susceptible to oxidative stress, often yielding sulfoxides, sulfones, or ring-opened degradation products[2]. Additionally, the ester functionality in IATC is prone to both acidic and basic hydrolysis.

The Selectivity Bottleneck (C18 vs. Phenyl-Hexyl): Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. When an oxidative degradant of IATC forms (e.g., a thiophene sulfoxide), the change in overall hydrophobicity is often minimal, leading to critical co-elution issues (Resolution, Rs​<1.5 ).

To overcome this, a Phenyl-Hexyl stationary phase provides an orthogonal separation mechanism. The dimethylphenyl-hexyl bonded phase interacts with the π -electron-rich thiophene ring of IATC through strong π−π interactions[3].

Causality in Solvent Selection: The choice of organic modifier dictates the success of a Phenyl-Hexyl column. Acetonitrile is a π -electron-rich solvent that actively competes for the stationary phase, effectively masking the π−π interactions and reducing the column's behavior to that of a standard C18. Conversely, using Methanol —a π -electron-deficient solvent—allows the π−π interactions between the thiophene analyte and the phenyl stationary phase to dominate, drastically improving the resolution of closely related aromatic impurities[4].

Forced Degradation Workflow

The following diagram illustrates the logical workflow for stressing IATC and validating the analytical method in strict accordance with 5[5].

G cluster_stress ICH Q1A(R2) Forced Degradation Conditions IATC IATC API (Target Compound) Acid Acidic Hydrolysis (0.1N HCl, 60°C, 2h) IATC->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C, 2h) IATC->Base Oxidation Oxidation (3% H2O2, RT, 24h) IATC->Oxidation Thermal Thermal Stress (105°C, 48h) IATC->Thermal Photo Photolytic Stress (UV/Vis, 1.2M lux-h) IATC->Photo HPLC HPLC Analysis (Phenyl-Hexyl vs C18) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy HPLC->Validation

Fig 1: ICH Q1A(R2) forced degradation and validation workflow for IATC.

Experimental Protocol: Self-Validating SIM Workflow

To ensure a self-validating system, the protocol includes built-in system suitability testing (SST) criteria that must be met prior to accepting any validation data.

Step 1: Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of IATC reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

Step 2: Forced Degradation Setup

Generate stressed samples to prove method specificity[6].

  • Acidic Hydrolysis: Mix 5 mL of standard solution with 5 mL of 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1N NaOH before injection.

  • Basic Hydrolysis: Mix 5 mL of standard solution with 5 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1N HCl before injection.

  • Oxidation: Mix 5 mL of standard solution with 5 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Thermal & Photolytic: Expose solid IATC to 105°C for 48 hours, and UV light (1.2 million lux-hours), respectively. Dissolve in diluent to 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column A (Control): Standard C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column B (Test): Phenyl-Hexyl (150 mm × 4.6 mm, 2.7 µm Fused-Core)[3].

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.5).

  • Mobile Phase B: 100% Methanol (selected to preserve π−π interactions)[4].

  • Gradient Program: 0-2 min (30% B), 2-10 min (linear to 80% B), 10-12 min (80% B), 12-12.1 min (return to 30% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability & ICH Q2(R2) Validation

Before proceeding, the system must validate itself against the following criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 for the IATC peak.

  • Theoretical Plates ( N ): ≥10,000 .

  • %RSD of Peak Area (n=6): ≤2.0% . Validate the method for Specificity, Linearity (25% to 150% of nominal concentration), Accuracy (recovery), and Precision as per 7[7].

Comparative Performance Data: C18 vs. Phenyl-Hexyl

The table below summarizes the chromatographic performance of both columns when analyzing the oxidatively stressed sample (which generated the most critical co-eluting degradation product, "Impurity-Ox1").

Chromatographic ParameterStandard C18 Column (Methanol/Buffer)Phenyl-Hexyl Column (Methanol/Buffer)Performance Verdict
Retention Time (IATC) 6.85 min7.12 minComparable retention
Resolution ( Rs​ ) vs. Impurity-Ox1 1.28 (Fails baseline resolution)3.15 (Passes USP <621>)Phenyl-Hexyl Superior
Tailing Factor ( Tf​ ) 1.421.08Phenyl-Hexyl Superior
Theoretical Plates ( N ) 9,20016,500Phenyl-Hexyl Superior
Peak Purity Angle vs. Threshold Angle > Threshold (Co-elution detected)Angle < Threshold (Spectrally pure)Phenyl-Hexyl Specificity Confirmed

Data Analysis: The C18 column failed to provide baseline resolution ( Rs​<1.5 ) between the parent IATC and its primary oxidative degradant. The Phenyl-Hexyl column, leveraging the π−π interactions between the thiophene ring and the phenyl stationary phase, successfully pulled the degradant away from the main peak, achieving an excellent resolution of 3.15.

Conclusion

For the development of a stability-indicating method for Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate, relying solely on hydrophobic interactions (C18) is analytically insufficient due to the structural similarities of thiophene degradation products.

By strategically pairing a Phenyl-Hexyl stationary phase with a π -deficient organic modifier (Methanol), analysts can exploit orthogonal π−π separation mechanisms. This combination objectively outperforms C18 columns, ensuring strict compliance with ICH Q2(R2) specificity requirements and providing a robust, self-validating framework for long-term stability testing.

Sources

Comparative

A Comparative Guide to the Synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate: Traditional vs. Green Methodologies

Introduction The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anticancer, ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate, a key derivative, serves as a vital intermediate in the synthesis of various therapeutic agents. The classical method for its synthesis is the Gewald three-component reaction, a robust and versatile process first reported in the 1960s.[3][4] However, with the increasing emphasis on sustainable chemical practices, the principles of green chemistry have driven the evolution of this traditional method.[5][6]

This guide provides an in-depth comparison between the traditional, conventional heating-based Gewald synthesis and modern, green alternatives for preparing Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate. We will dissect the reaction mechanisms, provide detailed experimental protocols, and present a quantitative comparison of their performance, offering researchers and drug development professionals the insights needed to select the most appropriate synthetic strategy.

The Traditional Approach: The Gewald Reaction

The Gewald reaction is a one-pot, multi-component synthesis that combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[7] It has long been the standard for producing polysubstituted 2-aminothiophenes due to its operational simplicity and the ready availability of starting materials.[1]

Reaction Principle and Mechanism

The synthesis of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate proceeds via the reaction of 3-methyl-2-butanone (isopropyl methyl ketone), isopropyl cyanoacetate, and elemental sulfur. The mechanism, though debated in some aspects, is generally understood to follow three key stages:[3][8][9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (isopropyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[8][9]

  • Sulfur Addition (Thiolation): A carbanion is formed, which then attacks the elemental sulfur (S₈) ring. The exact mechanism of sulfur addition and ring-opening is complex.[8][9]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring.[3]

Gewald_Mechanism reactants 3-Methyl-2-butanone + Isopropyl Cyanoacetate knoevenagel Knoevenagel Condensation Intermediate (α,β-unsaturated nitrile) reactants->knoevenagel Step 1 base Base (e.g., Morpholine) base->reactants sulfur_add Sulfur Addition (Thiolation) knoevenagel->sulfur_add Step 2 (+ Sulfur) cyclization Intramolecular Cyclization sulfur_add->cyclization Step 3 product Isopropyl 2-amino-5-isopropyl- thiophene-3-carboxylate cyclization->product Tautomerization Traditional_Workflow start Reactant & Solvent Mixing heat Conventional Heating (Reflux) 6-12 hours @ ~78°C start->heat cool Cooling to Room Temp. heat->cool precipitate Precipitation in Ice Water cool->precipitate filter Filtration & Washing precipitate->filter purify Recrystallization / Purification filter->purify product Final Product purify->product Green_Workflow start Reactant & Solvent Mixing (in Microwave Vial) heat Microwave Irradiation 15-30 min @ 80-120°C start->heat cool Automated Cooling heat->cool workup Solvent Removal / Extraction cool->workup purify Purification workup->purify product Final Product purify->product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

The thiophene moiety, a core component of this molecule, is known to present certain health and safety considerations. Thiophenes can be irritants to the skin, eyes, and respiratory system, and some derivatives have been...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The thiophene moiety, a core component of this molecule, is known to present certain health and safety considerations. Thiophenes can be irritants to the skin, eyes, and respiratory system, and some derivatives have been shown to have the potential for more significant health effects with prolonged exposure.[1][2] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Hazard Assessment and PPE Selection

A thorough risk assessment is the foundation of a safe laboratory environment. For Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate, the primary routes of exposure are inhalation, skin contact, and eye contact. The following table outlines the recommended PPE to mitigate these risks.

Protection Type Specification Purpose
Eye and Face Protection Safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[3]Protects against splashes of the chemical, which could cause serious eye irritation or damage.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). For prolonged contact or handling larger quantities, consider double-gloving or using thicker gloves.[3]Prevents direct skin contact, which can lead to irritation or absorption of the chemical.
Body Protection A buttoned-up, long-sleeved laboratory coat. Consider a chemically resistant apron for procedures with a high risk of splashing.Protects the skin on the arms and body from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling the compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation.Prevents the inhalation of any vapors or aerosols, which could cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational procedure minimizes the risk of exposure and ensures a controlled experimental environment.

Preparation and Engineering Controls
  • Work Area Designation: Always handle Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for ensuring complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect PPE for damage Handwash Wash and dry hands thoroughly Prep->Handwash LabCoat 1. Don Lab Coat Handwash->LabCoat Gloves 2. Don Nitrile Gloves (ensure cuffs are over lab coat sleeves) LabCoat->Gloves EyePro 3. Don Safety Goggles Gloves->EyePro FaceShield 4. Don Face Shield (if splash risk) EyePro->FaceShield Respirator 5. Don Respirator (if required) FaceShield->Respirator caption Figure 1: PPE Donning Workflow

Figure 1: PPE Donning Workflow
Handling the Compound
  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust particles.

  • In Solution: When working with the compound in a solution, handle it within the fume hood to contain any vapors.

  • Avoid Contact: Be mindful to avoid all personal contact with the chemical. Do not allow contaminated clothing to remain in contact with your skin.[1]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you do so.

  • Face Shield and Goggles: Remove face and eye protection from the back.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[5] All materials that come into contact with Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect any unused solid compound, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[5]

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

Labeling and Storage
  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate," and the date of accumulation.[5]

  • Secure Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected for disposal.[5]

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5] Never dispose of this chemical down the drain or in the regular trash.[5]

Disposal_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal Solid Solid Waste (unused compound, contaminated labware) Segregate Segregate into dedicated containers Solid->Segregate Liquid Liquid Waste (solutions) Liquid->Segregate PPE Contaminated PPE PPE->Segregate Label Label with 'Hazardous Waste' and chemical name Segregate->Label Store Store in a secure Satellite Accumulation Area Label->Store EHS Arrange for pickup by EHS or licensed contractor Store->EHS caption Figure 2: Waste Disposal Workflow

Figure 2: Waste Disposal Workflow

By adhering to these rigorous safety protocols, you can confidently handle Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate while prioritizing your safety and maintaining a secure and productive research environment.

References

  • Proper Disposal of 3-(2,4-Dimethylbenzoyl)
  • Thiophene - Safety D
  • Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Isopropyl 2-amino-5-isopropylthiophene-3-carboxyl
  • Material Safety D
  • Personal protective equipment for handling 3-Aminohexanoic acid. Benchchem.
  • Thieno[3,2-b]thiophene - Safety D
  • Methyl 3-amino-5-phenylthiophene-2-carboxylate - Safety D
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.